molecular formula C11H14O2 B587074 4-(Pent-4-yn-1-yl)cyclohexane-1,3-dione CAS No. 1354630-46-8

4-(Pent-4-yn-1-yl)cyclohexane-1,3-dione

Cat. No.: B587074
CAS No.: 1354630-46-8
M. Wt: 178.23 g/mol
InChI Key: UNMICBPHYXLMRA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

DYn-2, also known as ANTI-DYNAMIN II or 4-(Pent-4-yn-1-yl)cyclohexane-1,3-dione, is a chemoselective probe that primarily targets protein sulfenic acid modifications . These modifications occur on proteins and play a crucial role in cellular signaling pathways, particularly those mediated by Nox .

Mode of Action

DYn-2 interacts with its targets by monitoring global changes in protein sulfenylation . This interaction is facilitated by Nox-mediated growth factor signaling . The compound has been shown to selectively target and bind to protein sulfenic acid modifications .

Biochemical Pathways

The primary biochemical pathway affected by DYn-2 is the Nox-mediated growth factor signaling pathway . This pathway is responsible for the production of reactive oxygen species (ROS) that can lead to protein sulfenylation. DYn-2’s action can lead to changes in this pathway, affecting downstream cellular processes.

Pharmacokinetics

It is known that dyn-2 is soluble in dmso, which can aid in its distribution and bioavailability .

Result of Action

The action of DYn-2 results in the labeling of protein sulfenic acid modifications . This labeling allows for the detection and monitoring of changes in protein sulfenylation, which can provide valuable insights into cellular signaling processes. For instance, it has been observed that the cytoplasmic distribution of dynamin changes dramatically in fibroblasts that have been stimulated to undergo migration .

Action Environment

The action of DYn-2 can be influenced by various environmental factors. For example, the presence of reactive oxygen species (ROS) in the cellular environment can enhance the ability of DYn-2 to label protein sulfenic acid modifications

Properties

IUPAC Name

4-pent-4-ynylcyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-2-3-4-5-9-6-7-10(12)8-11(9)13/h1,9H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNMICBPHYXLMRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCC1CCC(=O)CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354630-46-8
Record name 4-(pent-4-yn-1-yl)cyclohexane-1,3-dione
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Customer
Q & A

Q1: What is DYn-2 and what is it used for?

A1: DYn-2 is a cell-permeable chemical probe used to detect and study protein sulfenylation, a reversible oxidative modification of cysteine residues in proteins []. This modification plays a crucial role in redox signaling and cellular regulation.

Q2: How does DYn-2 interact with its target?

A2: DYn-2 specifically traps sulfenic acids (–SOH) formed on cysteine residues upon oxidation by reactive oxygen species (ROS), particularly hydrogen peroxide (H2O2) [, , ]. The dimedone moiety in DYn-2 reacts with the sulfenic acid to form a stable thioether bond, allowing for subsequent detection and analysis.

Q3: What are the downstream effects of DYn-2 labeling?

A3: DYn-2 labeling enables the identification and quantification of sulfenylated proteins in various biological contexts, providing insights into redox signaling pathways and cellular responses to oxidative stress [, ].

Q4: Can DYn-2 differentiate between sulfenic acids and other cysteine modifications?

A4: Yes, DYn-2 exhibits high selectivity for sulfenic acids over other cysteine oxidative modifications, making it a valuable tool for studying this specific post-translational modification [, , ].

Q5: What is the molecular formula and weight of DYn-2?

A5: The molecular formula of DYn-2 is C11H14O2, and its molecular weight is 178.23 g/mol.

Q6: Is there any available spectroscopic data for DYn-2?

A6: While the provided research abstracts do not specify spectroscopic data for DYn-2, its structure can be confirmed using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Q7: How is DYn-2 used to study protein sulfenylation in cells?

A8: DYn-2 can be used to identify sulfenylated proteins in cells through various techniques like gel electrophoresis and mass spectrometry [, , ]. These techniques can be coupled with DYn-2 labeling to analyze the sulfenylome (all sulfenylated proteins) under specific conditions.

Q8: What specific applications of DYn-2 have been reported in plant research?

A9: In Arabidopsis thaliana, DYn-2 has been used to investigate the sulfenylome in response to hydrogen peroxide stress. This research led to the identification of numerous previously unreported sulfenylated proteins, expanding our understanding of redox regulation in plants [, ].

Q9: Has DYn-2 been used to study protein sulfenylation in other biological systems?

A10: Yes, DYn-2 has been used to investigate the role of protein sulfenylation in growth factor signaling in mammalian cells, particularly identifying the epidermal growth factor receptor (EGFR) as a target of endogenous H2O2 [].

Q10: How does the structure of DYn-2 contribute to its activity and selectivity?

A11: The dimedone moiety is crucial for DYn-2's activity and selectivity, enabling specific trapping of sulfenic acids [, ]. Modifications to this moiety could potentially alter its reactivity and specificity.

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